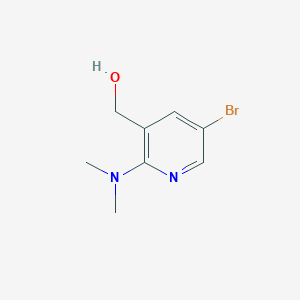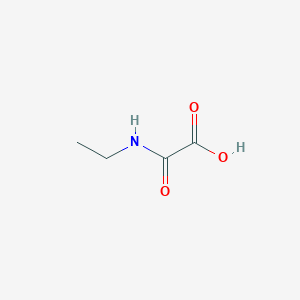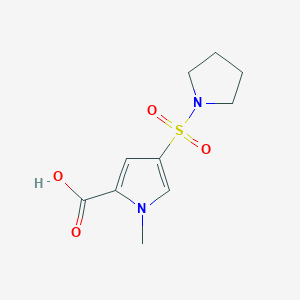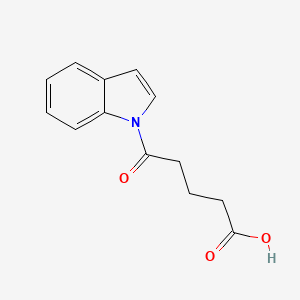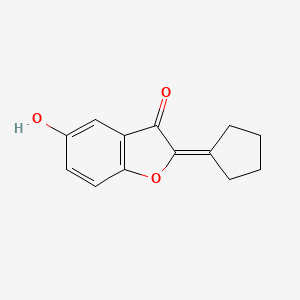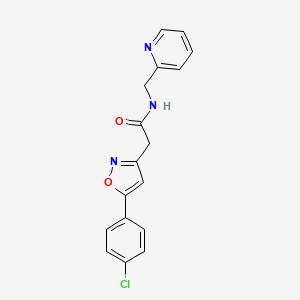![molecular formula C13H18N2O5 B2632012 N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 320421-86-1](/img/structure/B2632012.png)
N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide
カタログ番号 B2632012
CAS番号:
320421-86-1
分子量: 282.296
InChIキー: VAIJVFUVFQYEOF-RIYZIHGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 320421-86-1. Its molecular weight is 282.3 and its IUPAC name is methyl (2E)-2-[1-(2,4,5-trimethoxyphenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7,14H,1H2,2-5H3,(H,15,16). This code provides a specific representation of the molecule’s structure .科学的研究の応用
Corrosion Inhibition
- N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide derivatives are studied for their role as corrosion inhibitors. These compounds have shown potential in protecting metal surfaces, especially mild steel, in corrosive environments like hydrochloric acid solutions. The effectiveness of these inhibitors is assessed through various techniques like electrochemical experiments, scanning electron microscopy, and computational studies, which help in understanding their protective mechanism against corrosion (Singh et al., 2021); (Paul et al., 2020).
Optical Applications
- Certain hydrazones derived from this compound are investigated for their nonlinear optical properties. These properties are crucial for applications in optical devices such as optical limiters and switches. The studies focus on the measurement of various optical parameters, indicating the potential of these compounds in the field of photonics and optoelectronics (Naseema et al., 2010); (Naseema et al., 2012).
Anticancer Activity
- Research has been conducted on derivatives of this compound for their potential anticancer properties. These compounds have been tested against various human cancer cell lines, showing moderate to good activity compared to standard drugs. The presence of methoxy and nitro groups in the benzamide moiety of these compounds enhances their potency as anticancer agents (Mohan et al., 2021).
Antioxidant and Antimicrobial Activity
- Studies on Schiff base compounds derived from this compound reveal significant antioxidant and antimicrobial activities. These compounds exhibit activity against various bacterial and fungal strains and show potential as effective antioxidants, comparable to known antioxidants like ascorbic acid. Their ability to bind to DNA and enzyme inhibition properties are also notable (Sirajuddin et al., 2013).
Chemical Synthesis and Characterization
- Research into the synthesis and characterization of compounds related to this compound, including their molecular structures and spectroscopic properties, provides valuable insights for further pharmaceutical and chemical applications. These studies often involve advanced techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry (Faye et al., 2021).
Safety and Hazards
特性
IUPAC Name |
methyl N-[(E)-1-(2,4,5-trimethoxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7H,1-5H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIJVFUVFQYEOF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)
![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2631934.png)

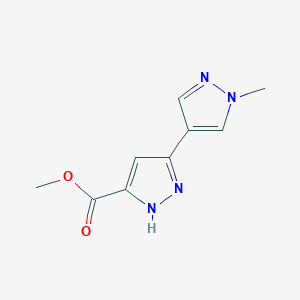
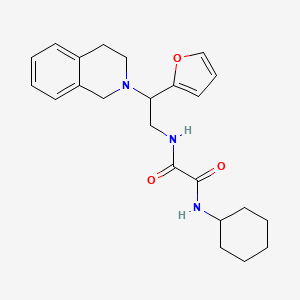
![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
